N,4-Diacetyl-L-phenylalanine Ethyl Ester
Description
Properties
CAS No. |
1354641-70-5 |
|---|---|
Molecular Formula |
C15H19NO4 |
Molecular Weight |
277.32 |
IUPAC Name |
ethyl (2S)-2-acetamido-3-(4-acetylphenyl)propanoate |
InChI |
InChI=1S/C15H19NO4/c1-4-20-15(19)14(16-11(3)18)9-12-5-7-13(8-6-12)10(2)17/h5-8,14H,4,9H2,1-3H3,(H,16,18)/t14-/m0/s1 |
InChI Key |
BEROPRXTIBCBSZ-AWEZNQCLSA-N |
SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)C(=O)C)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,4-Diacetyl-L-phenylalanine Ethyl Ester typically involves the acetylation of L-phenylalanine followed by esterification. One common method involves the use of acetic anhydride for acetylation and ethanol for esterification. The reaction conditions often include the use of a catalyst such as sulfuric acid and are carried out under reflux conditions to ensure complete reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the process. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N,4-Diacetyl-L-phenylalanine Ethyl Ester can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetyl groups, using reagents such as sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The major products are alcohols and amines.
Substitution: The major products are substituted phenylalanine derivatives.
Scientific Research Applications
N,4-Diacetyl-L-phenylalanine Ethyl Ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: It serves as a substrate in enzymatic studies to understand enzyme specificity and activity.
Medicine: It is investigated for its potential therapeutic properties, including its role as a prodrug for delivering L-phenylalanine.
Mechanism of Action
The mechanism of action of N,4-Diacetyl-L-phenylalanine Ethyl Ester involves its hydrolysis to release L-phenylalanine and acetic acid. The released L-phenylalanine can then participate in various metabolic pathways, including protein synthesis and neurotransmitter production. The acetyl groups may also play a role in modulating the compound’s bioavailability and stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Acetylated Aromatic Amino Acid Ethyl Esters
N,4-Diacetyl-L-phenylalanine Ethyl Ester belongs to a broader class of N-acetylated aromatic amino acid esters. Key analogs include:





Key Findings from Spectroscopic Studies:
- Temperature Dependence : Derivatives with electron-rich aromatic groups (e.g., tryptophan’s indole) show greater temperature-induced absorbance shifts. For example, N-acetyl-L-tryptophan ethyl ester exhibits a ~15 nm shift between 0–100°C, compared to ~8 nm for phenylalanine derivatives .
- Solvent Effects: In solvents with low dielectric constants (e.g., methanol-water mixtures), N-acetyl-L-tyrosine ethyl ester demonstrates a 15% larger peak shift than phenylalanine analogs due to hydrogen bonding with the –OH group .
Enzyme Inhibitors
- N-[2,2-dimethyl-3-(N-(4-cyanobenzoyl)amino)nonanoyl]-L-phenylalanine ethyl ester: A potent inhibitor of chymotrypsin-like serine proteases (kinact/Ki = 630,000 M⁻¹s⁻¹). The ethyl ester group facilitates specific acyl-enzyme formation, while the 4-cyanophenyl substituent stabilizes the intermediate . In contrast, this compound lacks enzyme-targeting moieties, highlighting how structural modifications dictate biological activity.
Antithrombic Agents
Physicochemical Properties of Para-Substituted Phenylalanine Esters
Notes:
Q & A
Q. What are the optimal synthetic routes for N,4-Diacetyl-L-phenylalanine Ethyl Ester, and how can purity be validated?
The synthesis of this compound typically involves acetylation and esterification steps. For example, analogous compounds like N-acetyl-L-phenylalanine ethyl ester are synthesized via acetylation of L-phenylalanine followed by esterification with ethanol. Key parameters include reaction temperature (e.g., 40°C for esterification), solvent selection (e.g., anhydrous ethanol), and purification via recrystallization . Purity validation requires HPLC or GC-MS for chemical analysis, complemented by nuclear magnetic resonance (NMR) for structural confirmation. The CRC Handbook of Chemistry and Physics provides authoritative reference data (e.g., molecular weight: 221.25 g/mol) for cross-verification .
Q. How can temperature and solvent dielectric constant affect the spectroscopic characterization of this compound?
Temperature-dependent absorbance spectroscopy (e.g., second-derivative UV-Vis) reveals shifts in aromatic amino acid derivatives’ absorbance peaks. For N-acetyl-L-phenylalanine ethyl ester, increasing temperature (0–100°C) reduces absorbance intensity due to thermal denaturation, while solvent dielectric constants (e.g., water vs. methanol) alter peak positions via solvatochromic effects. Experimental protocols should include controlled temperature ramps (e.g., 10–35°C) and solvent mixtures (e.g., DMSO/water) to isolate dielectric impacts .
Q. What are the stability considerations for this compound under acidic or enzymatic conditions?
Stability studies on analogous esters (e.g., L-phenylalanine ethyl ester) show susceptibility to nitrous acid deamination in acidic media (1 N H₂SO₄), with reaction rates influenced by solvent polarity and substituent effects. For enzymatic stability, avoid proteases like chymotrypsin, which hydrolyze ester bonds. Storage recommendations include anhydrous conditions at −15°C to prevent hydrolysis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of enzyme inhibitors based on this compound?
SAR analysis of related inhibitors (e.g., chymotrypsin-like serine protease inhibitors) highlights critical structural features:
- Ester groups enforce specific acyl-enzyme intermediates (e.g., ethyl esters enhance acylation kinetics).
- Aromatic substituents (e.g., 4-cyanophenyl) stabilize enzyme-inhibitor complexes via hydrophobic interactions.
- Side-chain modifications (e.g., β-substituents) slow deacylation rates, prolonging inhibition. Kinetic parameters (e.g., kinact/Ki = 630,000 M⁻¹s⁻¹) should be quantified using stopped-flow assays .
Q. What computational methods predict the solvent-dependent spectral behavior of this compound?
Quantum mechanical (QM) analysis, as applied to N-acetyl-L-phenylalanine ethyl ester, models temperature- and solvent-dependent absorbance shifts. Density functional theory (DFT) calculations correlate solvent dielectric constants (ε) with spectral peak positions. For example, methanol/water mixtures (ε = 32.6) induce redshifted peaks compared to pure water (ε = 80.1). MD simulations further validate solvent-shell dynamics .
Q. How do conflicting data on synthetic yields (e.g., 76% vs. 96%) inform optimization strategies?
Yield discrepancies arise from variables like catalyst purity (e.g., acetyl chloride vs. HCl), stoichiometric ratios, and reaction time. Design of experiments (DoE) approaches, such as central composite design (CCD), optimize parameters like temperature (40–60°C) and ethanol concentration. For example, a CCD study on ethyl ester synthesis achieved 96% yield by tuning substrate molar ratios .
Q. What methodologies track the metabolic fate of deuterated analogs in biological systems?
Deuterated esters (e.g., Ethyl beta-Alanine-2,2,3,3-d4 Ester) enable metabolic tracing via LC-MS/MS. Isotopic labeling at specific positions (e.g., β-carbon) permits distinguishing parent compounds from metabolites. Hydrolysis rates are quantified using kinetic isotope effects (KIE), while imaging mass spectrometry localizes tissue distribution .
Data Contradictions and Resolution
Q. How can researchers reconcile conflicting reports on ester stability in polar vs. nonpolar solvents?
Polar solvents (e.g., water) accelerate hydrolysis via nucleophilic attack, while nonpolar solvents (e.g., ethyl acetate) stabilize esters. Contradictions arise from solvent purity (e.g., trace water in DMSO) or measurement techniques (e.g., NMR vs. UV-Vis). Controlled experiments using Karl Fischer titration for water content and Arrhenius plots for temperature-dependent degradation resolve discrepancies .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
